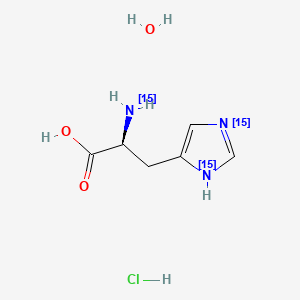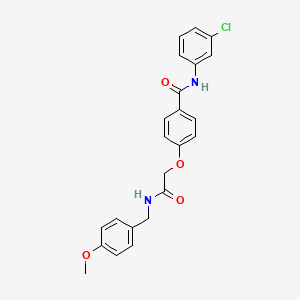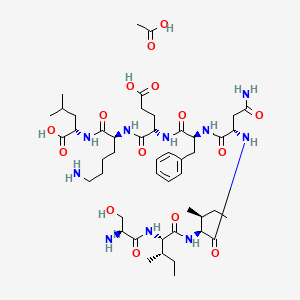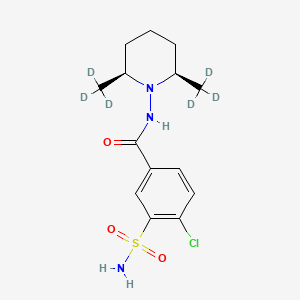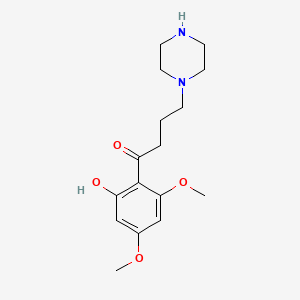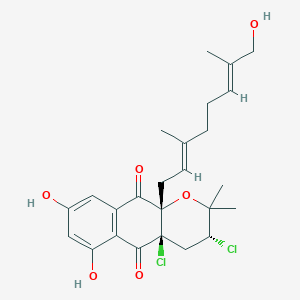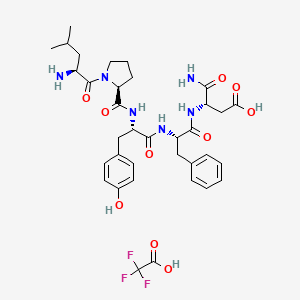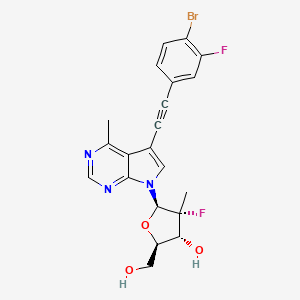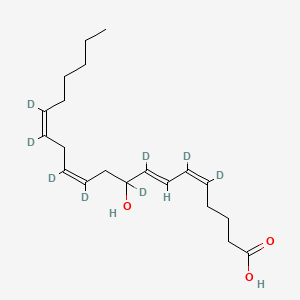
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid is a deuterated derivative of 9-hydroxyicosa-5,7,11,14-tetraenoic acid This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid typically involves the selective deuteration of 9-hydroxyicosa-5,7,11,14-tetraenoic acid. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using advanced catalytic systems. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process. Additionally, the purification of the final product may involve techniques such as chromatography to ensure the removal of any undeuterated impurities.
Chemical Reactions Analysis
Types of Reactions
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: Studied for its potential effects on biological systems, particularly in the context of metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as a biomarker for certain diseases.
Industry: Utilized in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of (5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and its interaction with enzymes and receptors. This can lead to altered biological activity and potentially enhanced therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-hydroxyicosa-5,7,11,14-tetraenoic acid: The non-deuterated parent compound.
Deuterated fatty acids: Other deuterated derivatives of fatty acids with similar structures.
Uniqueness
The uniqueness of (5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid lies in its specific deuteration pattern, which can significantly alter its physical, chemical, and biological properties. This makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(5Z,7E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/i6D,7D,9D,10D,11D,13D,17D,19D |
InChI Key |
KATOYYZUTNAWSA-NBAOWLKVSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CC([2H])(/C(=C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])O)/[2H])/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


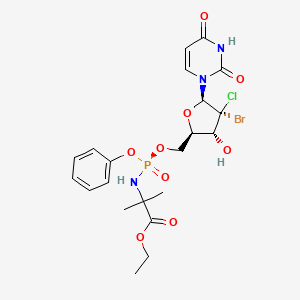
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
